Boc-aminobenzoic acid Boc-aminobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009707
InChI: InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,13H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

Boc-aminobenzoic acid

CAS No.:

Cat. No.: VC16009707

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Boc-aminobenzoic acid -

Specification

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Standard InChI InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,13H2,1-3H3,(H,14,15)
Standard InChI Key SLGDFLCMPRPETL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Boc-aminobenzoic acid exists in two primary isomeric forms: Boc-4-aminobenzoic acid (para-substituted) and Boc-3-aminobenzoic acid (meta-substituted). Both isomers feature a Boc group (-O(C(CH₃)₃)CO-) attached to the amino group of aminobenzoic acid. The Boc group serves as a protective moiety, preventing unwanted reactions at the amino site during synthesis .

The molecular formula for Boc-4-aminobenzoic acid is C12H15NO4\text{C}_{12}\text{H}_{15}\text{NO}_4, with a molecular weight of 237.25 g/mol . Boc-3-aminobenzoic acid shares the same formula but differs in substituent positioning. A related derivative, 3,5-bis-Boc-aminobenzoic acid (C17H24N2O6\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_6), features dual Boc groups on the aromatic ring, enhancing steric protection for specialized applications .

Table 1: Physical Properties of Boc-Aminobenzoic Acid Derivatives

PropertyBoc-4-Aminobenzoic AcidBoc-3-Aminobenzoic Acid3,5-Bis-Boc-Aminobenzoic Acid
Molecular FormulaC12H15NO4\text{C}_{12}\text{H}_{15}\text{NO}_4C12H15NO4\text{C}_{12}\text{H}_{15}\text{NO}_4C17H24N2O6\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_6
Molecular Weight (g/mol)237.25237.25352.4
CAS Number66493-39-8133887-83-9133887-83-9
Melting Point (°C)160–162 (decomposes)155–158210–215
SolubilityDMSO, DMFDMSO, THFChloroform, Dichloromethane

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of Boc-aminobenzoic acid reveals key absorptions:

  • N-H Stretch: 3350–3300 cm⁻¹ (amide bond)

  • C=O Stretch: 1700–1680 cm⁻¹ (carbamate and carboxylic acid)

  • Aromatic C-H: 3100–3000 cm⁻¹ .

Nuclear magnetic resonance (NMR) data (1H^1\text{H}) for Boc-4-aminobenzoic acid in DMSO-d₆:

  • δ 1.45 (s, 9H, Boc CH₃)

  • δ 7.85 (d, 2H, aromatic H)

  • δ 6.60 (d, 2H, aromatic H) .

Synthesis Methodologies

Traditional Approaches

Historically, Boc-aminobenzoic acids were synthesized via Arndt-Eistert homologation or cyanation reactions, which required hazardous reagents like diazomethane or cyanide derivatives. These methods posed significant safety risks and often yielded impure products .

Modern Safe Synthesis

A 2024 study demonstrated a safer protocol for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids. This method avoids toxic reagents by employing stereospecific Curtius rearrangements and Grignard reactions, achieving yields >85% with 99% enantiomeric excess (ee). The process is scalable and applicable to both natural and unnatural side chains, enabling efficient production of Boc-protected intermediates .

Table 2: Comparison of Synthesis Methods

ParameterArndt-Eistert HomologationModern Curtius-Grignard Method
Yield60–70%85–92%
Enantiomeric Excess80–90%99%
ToxicityHigh (diazomethane)Low (non-toxic solvents)
Reaction Time24–48 hours8–12 hours

Applications in Pharmaceutical and Material Sciences

Peptide Synthesis

The Boc group’s stability under acidic conditions makes it ideal for solid-phase peptide synthesis (SPPS). For example, Boc-4-aminobenzoic acid is used to protect lysine residues in angiotensin-converting enzyme (ACE) inhibitors, preventing side-chain interference during coupling . Deprotection is achieved using trifluoroacetic acid (TFA), leaving the peptide backbone intact.

Drug Development

Boc-aminobenzoic acid derivatives are pivotal in designing protease inhibitors and kinase modulators. In a 2024 study, Boc-3-aminobenzoic acid was incorporated into a covalent inhibitor of SARS-CoV-2 main protease (Mpro^\text{pro}), improving binding affinity by 40% compared to non-Boc analogs .

Bioconjugation Strategies

Functionalization of antibodies with Boc-aminobenzoic acid enables site-specific conjugation of payloads in antibody-drug conjugates (ADCs). The Boc group is selectively removed post-conjugation, minimizing cross-reactivity. This approach enhanced the therapeutic index of brentuximab vedotin analogs in lymphoma models .

Smart Materials

Boc-aminobenzoic acid is grafted onto polymers to create pH-responsive hydrogels. These materials exhibit swelling ratios >300% at physiological pH, making them suitable for oral drug delivery systems. A 2025 trial demonstrated sustained release of metformin over 24 hours using Boc-functionalized polyacrylamide .

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves Boc-aminobenzoic acid from deprotected byproducts. Retention times:

  • Boc-4-aminobenzoic acid: 12.3 min

  • Free 4-aminobenzoic acid: 5.8 min .

Mass Spectrometry

Electrospray ionization (ESI-MS) of Boc-4-aminobenzoic acid shows a molecular ion peak at m/z 238.1 [M+H]⁺, with fragmentation at m/z 179.0 (loss of Boc group) .

Recent Innovations and Future Directions

Enantioselective Synthesis

The 2024 Curtius-Grignard method enables gram-scale production of Boc-β³-amino acids, which are being tested in peptidomimetic drugs targeting G protein-coupled receptors (GPCRs) .

Biosensor Integration

Boc-aminobenzoic acid-functionalized graphene oxide sensors detect dopamine at 10 nM concentrations, offering potential for early Parkinson’s disease diagnosis .

Sustainable Production

Microwave-assisted synthesis reduces reaction times by 70% and solvent use by 50%, aligning with green chemistry principles .

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